Ácido 4-(4-Fluorobenzoil)isoftálico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

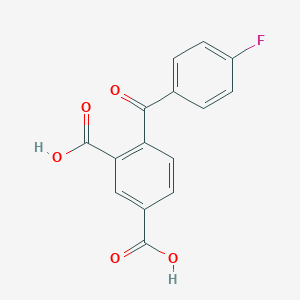

4-(4-Fluorobenzoyl)isophthalic acid is an organic compound with the molecular formula C15H9FO5 and a molecular weight of 288.23 g/mol . It is a derivative of isophthalic acid, where one of the carboxyl groups is substituted with a 4-fluorobenzoyl group. This compound is primarily used as an intermediate in the synthesis of pharmaceuticals, such as Citalopram .

Aplicaciones Científicas De Investigación

4-(4-Fluorobenzoyl)isophthalic acid has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Industry: It is used in the production of polymers and other materials with specific properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorobenzoyl)isophthalic acid typically involves the reaction of 4-fluorobenzoyl chloride with isophthalic acid under controlled conditions . The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 4-(4-Fluorobenzoyl)isophthalic acid may involve more efficient and scalable methods. One such method includes the use of aluminum trichloride as a catalyst in an inert atmosphere to improve the conversion rate and reduce production costs . This method ensures high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Fluorobenzoyl)isophthalic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Mecanismo De Acción

The mechanism of action of 4-(4-Fluorobenzoyl)isophthalic acid is primarily related to its role as an intermediate in the synthesis of active pharmaceutical ingredients. In the case of Citalopram, the compound undergoes further chemical transformations to produce the final active drug, which acts as a selective serotonin reuptake inhibitor (SSRI). The molecular targets and pathways involved include the inhibition of serotonin reuptake in the brain, leading to increased serotonin levels and improved mood .

Comparación Con Compuestos Similares

Similar Compounds

4-Fluorobenzoic acid: A simpler compound with a similar fluorobenzoyl group but lacking the isophthalic acid moiety.

Isophthalic acid: The parent compound without the fluorobenzoyl substitution.

4-(4-Chlorobenzoyl)isophthalic acid: A similar compound with a chlorine atom instead of fluorine.

Uniqueness

4-(4-Fluorobenzoyl)isophthalic acid is unique due to the presence of both the fluorobenzoyl and isophthalic acid moieties, which confer specific chemical properties and reactivity. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in pharmaceutical synthesis.

Actividad Biológica

4-(4-Fluorobenzoyl)isophthalic acid (FBPA) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and cancer research. This article provides a detailed overview of the biological activity of FBPA, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Synthesis

FBPA is characterized by its molecular formula C15H9FO5 and a molecular weight of 288.23 g/mol. It features a central isophthalic acid moiety with a para-fluorobenzoyl substituent. The synthesis typically involves the Friedel-Crafts acylation of isophthalic acid with 4-fluorobenzoyl chloride, facilitated by a Lewis acid catalyst such as aluminum chloride, which ensures high yields and purity.

The biological activity of FBPA is primarily attributed to its role as an intermediate in the synthesis of complex organic molecules, particularly in pharmaceuticals. Its fluorinated structure enhances lipophilicity and bioavailability, making it a valuable component in drug design.

Anticancer Properties

Recent studies have indicated that derivatives of isophthalic acid, including FBPA, exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study demonstrated that certain isophthalic derivatives showed higher sensitivity in tumor cell cultures compared to their terephthalic counterparts. Specifically, compounds derived from isophthalic acid were effective against liver, renal, breast, and lung carcinomas .

Table 1: Cytotoxic Activity of Isophthalic Acid Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 5 | K562 | 3.42 |

| 5 | HL-60 | 7.04 |

| 5 | MCF-7 | 4.91 |

| 5 | HepG2 | 8.84 |

These findings suggest that FBPA and its derivatives may act as protein kinase inhibitors, which are crucial in regulating cellular processes involved in cancer progression. The ability to inhibit kinases like EGFR and HER2 was noted to be comparable to established drugs such as lapatinib .

Case Studies

- Protein Kinase Inhibition : A study focused on the design and synthesis of novel isophthalic acid derivatives as type-2 protein kinase inhibitors showed promising results in inhibiting cancer cell growth. The study found that specific derivatives had a pronounced effect on cell viability, leading to significant apoptosis in treated cells .

- Cell Cycle Studies : Another investigation highlighted the impact of FBPA on the cell cycle dynamics of cancer cells. At concentrations up to 10 µM, treated cells exhibited reduced viability and increased necrosis, indicating a dose-dependent effect on cellular health .

Applications in Drug Development

FBPA serves as an important building block in the synthesis of pharmaceuticals, particularly antidepressants like Citalopram. Its role in enhancing drug efficacy through structural modifications underscores its significance in medicinal chemistry.

Propiedades

IUPAC Name |

4-(4-fluorobenzoyl)benzene-1,3-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FO5/c16-10-4-1-8(2-5-10)13(17)11-6-3-9(14(18)19)7-12(11)15(20)21/h1-7H,(H,18,19)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVUHTPARUDQETP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)C(=O)O)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431514 |

Source

|

| Record name | 4-(4-FLUOROBENZOYL)ISOPHTHALIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1645-24-5 |

Source

|

| Record name | 4-(4-FLUOROBENZOYL)ISOPHTHALIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.